2-(Difluoromethoxy)aniline is an organic compound with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It features a difluoromethoxy group attached to an aniline structure, which consists of an amino group (-NH₂) bonded to a phenyl ring. The presence of fluorine atoms in the difluoromethoxy group enhances its chemical stability and biological activity. This compound is categorized as a polar molecule due to its functional groups, which contribute to its solubility in various solvents .
Currently, there is no scientific research documented on the specific mechanism of action of 2-(Difluoromethoxy)aniline. If it finds applications in medicinal chemistry, its mechanism of action would depend on its interaction with the target biological system.
Research indicates that 2-(Difluoromethoxy)aniline exhibits significant biological activity. Its unique structure allows it to interact with biological targets effectively. Some key findings include:
The synthesis of 2-(Difluoromethoxy)aniline can be achieved through various methods:
Due to its unique properties, 2-(Difluoromethoxy)aniline finds applications in several fields:
Interaction studies involving 2-(Difluoromethoxy)aniline focus on its binding affinity and reactivity with various biological molecules:
Several compounds share structural similarities with 2-(Difluoromethoxy)aniline. Below is a comparison highlighting their unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Difluoromethoxy)aniline | Difluoromethoxy group at para position | Different reactivity profile |
2,4-Bis(difluoromethoxy)aniline | Two difluoromethoxy groups | Enhanced solubility and biological activity |
2-Chloro-4-(difluoromethoxy)aniline | Chlorine atom addition | Increased reactivity due to electronegative chlorine |
These compounds exhibit varying degrees of biological activity and chemical reactivity, making them suitable for different applications in research and industry.
2-(Difluoromethoxy)aniline represents a distinctive aromatic amine featuring a difluoromethoxy substituent positioned ortho to the amino group on the benzene ring [1]. The compound exhibits the molecular formula C₇H₇F₂NO with a molecular weight of 159.13-159.14 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number 22236-04-0 uniquely identifies this compound in chemical databases [1] [2] [3].
The molecular architecture encompasses a benzene ring bearing two functional groups: a primary amino group (-NH₂) and a difluoromethoxy group (-OCF₂H) in the ortho position [1] [4]. The International Union of Pure and Applied Chemistry name designates this compound as 2-(difluoromethoxy)aniline, reflecting the substitution pattern on the aromatic ring [1] [5]. The compound's Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)N)OC(F)F, which describes the connectivity of atoms within the molecular structure [4] [5].
The stereochemical properties of 2-(difluoromethoxy)aniline are influenced by the electron-withdrawing nature of the difluoromethoxy substituent [3]. The predicted logarithm of the acid dissociation constant value of 2.93±0.10 indicates the compound's basic character, though significantly reduced compared to unsubstituted aniline due to the electron-withdrawing effect of the difluoromethoxy group [3]. The refractive index ranges from 1.501 to 1.505 at 20 degrees Celsius, providing insight into the compound's optical properties [2] [3] [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₇F₂NO | [1] [2] [3] |
Molecular Weight (g/mol) | 159.13-159.14 | [1] [2] [3] |
Density (g/mL at 25°C) | 1.272-1.283 | [2] [3] [6] |
Boiling Point (°C) | 205-209.8 | [2] [3] [6] |
Refractive Index (n20/D) | 1.501-1.505 | [2] [3] [6] |
Vapor Pressure (mmHg at 25°C) | 0.199 | [3] [6] |
Predicted pKa | 2.93±0.10 | [3] |
The compound exhibits crystalline appearance in its pure form, though it can also present as a clear colorless to orange-brown liquid depending on purity and storage conditions [3] [7]. The specific gravity ranges from 1.272 to 1.283, reflecting the influence of the fluorine atoms on the overall density of the molecule [2] [3].
The most extensively documented industrial approach for synthesizing 2-(difluoromethoxy)aniline employs nitrophenol-based pathways, which proceed through a well-established two-step sequence [8] . This methodology begins with 4-nitrophenol as the starting material, which undergoes initial conversion to sodium 4-nitrophenolate through reaction with sodium hydroxide under alkaline conditions [8]. The phenolate intermediate subsequently reacts with difluorochloromethane to yield the corresponding difluoromethoxy nitrobenzene derivative [8].
The second critical step involves catalytic reduction of the nitro group to the desired amine functionality [8] . This reduction employs hydrazine hydrate as the reducing agent in the presence of iron oxide (Indian red) and activated carbon serving as co-catalysts [8]. The reaction proceeds under aqueous conditions at elevated temperature, typically around 50 degrees Celsius under nitrogen atmosphere [8].
Iron powder reduction represents an alternative nitrophenol-based approach, utilizing 2-(difluoromethoxy)nitrobenzene as the starting material [3]. This method employs iron powder in five-fold molar excess relative to the nitro compound, with the reaction conducted in a methanol and acetic acid solvent system [3]. The reaction mixture requires heating to 50 degrees Celsius for three hours under nitrogen atmosphere, followed by conventional aqueous workup procedures [3].
The nitrophenol-based pathways demonstrate exceptional efficiency, achieving total recovery yields of approximately 90 percent with product purity exceeding 98.5 percent [8]. These methods prove particularly suitable for industrial-scale production due to their high recovery rates, cost-effectiveness, and minimal environmental impact [8] .
Catalytic reduction strategies represent sophisticated methodological approaches for converting nitro-containing precursors to the target aniline derivative . Raney nickel catalysis constitutes a prominent technique, employing molecular hydrogen as the reducing agent under controlled temperature conditions . The reaction typically proceeds at approximately 80 degrees Celsius in dimethylformamide-water mixed solvent systems .
Hydrazine hydrate reduction emerges as another significant catalytic approach, particularly when combined with iron oxide catalysts [8] . This methodology demonstrates particular effectiveness when applied to 4-(difluoromethoxy)nitrobenzene substrates, achieving high conversion rates under relatively mild reaction conditions . The process benefits from the dual role of hydrazine hydrate as both reducing agent and hydrogen source [8].
Photoinduced methods represent recent methodological advancements in catalytic reduction strategies [10] [11]. These approaches utilize visible light photoredox catalysis for difluoroalkylation of aniline derivatives, employing Eosin Y as the photocatalyst [10] [11]. The reaction conditions involve potassium carbonate as base, tetrabutylammonium iodide as additive, and ethyl iododifluoroacetate as the difluoromethylating reagent [10] [11]. Irradiation with 525-nanometer light-emitting diode sources at room temperature for 24 hours facilitates the desired transformation [10] [11].
Electron donor-acceptor complex photocatalysis provides an alternative photoinduced approach, utilizing sodium carbonate and ethyl iododifluoroacetate under 427-nanometer light irradiation [11]. This methodology requires shorter reaction times of 16 hours while maintaining comparable efficiency to the Eosin Y-mediated process [11].
Halogenation reactions of aniline derivatives follow well-established electrophilic aromatic substitution mechanisms [12] [13]. The amino group functions as a strongly activating substituent, directing electrophilic attack to the ortho and para positions relative to the amino functionality [13]. When 2-(difluoromethoxy)aniline undergoes halogenation with bromine in non-polar solvents such as carbon disulfide or carbon tetrachloride, selective bromination occurs at available ortho and para positions [12].
The halogenation process exhibits solvent-dependent selectivity patterns [12]. Non-polar solvents promote controlled mono- or disubstitution, while polar aqueous conditions can lead to extensive polyhalogenation due to increased electron density at reactive positions [12]. Temperature control proves critical, with room temperature conditions (approximately 25 degrees Celsius) providing optimal selectivity for desired substitution patterns [12].
Functional group interconversion strategies encompass various transformations that modify existing substituents while preserving the core aniline structure [14] . Selective fluorination represents one such approach, where trichloromethoxy precursors undergo treatment with hydrogen fluoride to achieve controlled chlorine-fluorine exchange [14]. This methodology requires careful temperature control, typically operating between 60 and 85 degrees Celsius to achieve selective fluorination while avoiding over-reaction [14].
Iodination procedures demonstrate another functional group interconversion pathway, employing iodine monochloride in acetic acid medium [16]. The reaction proceeds through electrophilic aromatic substitution, with heating to 85 degrees Celsius for 1.5 hours providing optimal conversion [16]. Subsequent purification through column chromatography using silica gel and ethyl acetate-hexane gradients yields the desired iodinated products [16].
Industrial-scale production of 2-(difluoromethoxy)aniline relies predominantly on the nitrophenol-based two-step synthesis due to its proven scalability and economic viability [8] . The process design emphasizes continuous operation principles, incorporating automated feed systems for precise reagent addition and temperature control [17]. Manufacturing facilities typically employ stainless steel reactor systems capable of handling corrosive fluorinated intermediates while maintaining product quality standards [17].
The first industrial step involves large-scale phenolate formation using sodium hydroxide in aqueous medium [8]. Industrial reactors for this step feature efficient mixing systems to ensure complete conversion of nitrophenol to the corresponding sodium salt [17]. Temperature control systems maintain optimal reaction conditions while preventing decomposition of sensitive intermediates [17].
Difluorochloromethane addition represents the critical alkylation step in industrial production [8]. This process requires specialized handling equipment due to the volatile nature of the fluorinated reagent [17]. Industrial facilities incorporate vapor recovery systems to minimize emissions and maximize reagent utilization efficiency [17]. The reaction vessels feature efficient condensation systems to capture and recycle unreacted difluorochloromethane [17].
The catalytic reduction step employs large-scale fixed-bed or slurry reactors containing iron oxide and activated carbon catalysts [8] . Industrial hydrazine hydrate addition systems incorporate safety protocols for handling this energetic reducing agent [17]. Temperature control proves critical during this exothermic reduction, requiring sophisticated heat exchange systems to maintain optimal reaction conditions [17].
Quality assurance protocols in industrial production encompass continuous monitoring of key reaction parameters [17]. Inline analytical systems monitor reaction progress through real-time analysis of product formation and impurity levels [17]. Statistical process control methods ensure consistent product quality while minimizing batch-to-batch variation [17].
Industrial waste treatment systems address the environmental considerations associated with fluorinated compound production [17]. Specialized scrubbing systems capture and neutralize acidic emissions, while aqueous waste streams undergo treatment to remove fluoride and other potentially harmful constituents [17]. Solvent recovery systems maximize the reuse of organic solvents while minimizing waste generation [17].
Gas chromatography serves as the primary analytical technique for purity determination of 2-(difluoromethoxy)aniline, typically achieving quantification limits suitable for establishing purity levels of 95 percent or higher [18] [19] [20]. Temperature-programmed analysis provides optimal separation of the target compound from potential impurities and synthesis byproducts [18] [19]. Commercial suppliers routinely employ gas chromatography for batch release testing, with acceptance criteria typically requiring minimum purity levels of 97-98 percent [18] [19] [20].
High-performance liquid chromatography represents another essential analytical tool, particularly valuable for preparative purification applications [21] [22]. Reversed-phase chromatography using octadecylsilane columns with acetonitrile-water gradient elution provides effective separation of 2-(difluoromethoxy)aniline from structurally related impurities [21]. Semi-preparative high-performance liquid chromatography systems employing Luna C18 columns (30 × 75 millimeters) with flow rates of 45 milliliters per minute enable efficient purification of research quantities [21].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [16] [22]. Proton nuclear magnetic resonance analysis at 500 megahertz resolution using deuterated chloroform or dimethyl sulfoxide solvents yields characteristic chemical shift patterns consistent with the expected molecular structure [16] [22]. Integration of aromatic and aliphatic proton signals enables quantitative purity determination when appropriate internal standards are employed [22].
Flash column chromatography on silica gel represents the most widely employed purification technique for laboratory-scale preparations [16] [22]. Typical conditions employ ethyl acetate-hexane gradient elution systems, with initial conditions of 10-20 percent ethyl acetate providing optimal separation efficiency [16]. The purification process requires careful monitoring of fraction purity through thin-layer chromatography analysis [22].
Analytical Method | Application | Typical Conditions | Expected Results |
---|---|---|---|
Gas Chromatography | Purity analysis | Temperature programmed | ≥95% purity confirmation |
HPLC | Preparative purification | C18 column, ACN/H₂O gradient | Pure compound isolation |
¹H NMR | Structural confirmation | 500 MHz, CDCl₃/DMSO-d₆ | Chemical shifts consistent with structure |
LC-MS | Molecular weight confirmation | ESI positive mode | M+H⁺ molecular ion peaks |
Flash Chromatography | Bulk purification | SiO₂, EtOAc/hexane gradients | Clean target compound separation |
Mass spectrometry analysis employs electrospray ionization in positive mode to generate molecular ion peaks corresponding to the protonated molecular species [16] [23]. Multiple reaction monitoring transitions provide enhanced selectivity for quantitative analysis in complex matrices [23]. Retention time data from liquid chromatography-mass spectrometry analysis serves as an additional identification parameter [16].
Recrystallization techniques provide final purification for applications requiring the highest purity levels [22]. Solvent selection depends on the solubility characteristics of 2-(difluoromethoxy)aniline, with careful optimization required to achieve effective purification while maintaining acceptable recovery yields [22]. The crystallization process benefits from controlled cooling rates to promote formation of well-formed crystals with minimal occlusion of impurities .
Infrared spectroscopy enables functional group identification and verification of chemical structure [24]. Characteristic absorption bands in both functional group and fingerprint regions provide confirmatory evidence for the presence of amino and difluoromethoxy substituents [24]. Fourier transform infrared analysis yields higher resolution spectra compared to dispersive techniques, enabling detection of subtle structural features [24].
The thermodynamic properties of 2-(Difluoromethoxy)aniline are fundamental to understanding its behavior under various conditions and its practical applications in chemical processes. Comprehensive literature data provides a detailed picture of these essential parameters.
2-(Difluoromethoxy)aniline exhibits a boiling point of 205°C at standard atmospheric pressure (760 mmHg) [1] [2]. This relatively high boiling point is consistent with the molecular structure, which contains an aromatic ring system with both hydrogen bonding capability from the amino group and the electron-withdrawing effects of the difluoromethoxy substituent. The boiling point is moderately elevated compared to unsubstituted aniline, which has a boiling point of 184°C, indicating the influence of the difluoromethoxy group on intermolecular forces and molecular stability.
The melting point of 2-(Difluoromethoxy)aniline has not been definitively established in the available literature. Several safety data sheets and chemical suppliers report this parameter as "not available" or "not determined" [3] [4] [5]. This suggests that the compound may exist as a liquid at room temperature, which is consistent with its reported physical form as a clear liquid [2].
The density of 2-(Difluoromethoxy)aniline has been consistently reported as 1.272 g/cm³ at 25°C [1] [2]. This value is notably higher than water (1.0 g/cm³) and reflects the presence of fluorine atoms, which contribute to increased molecular density. The specific gravity is also reported as 1.272, confirming this measurement [2]. This density value is important for various applications, particularly in solvent extraction processes and phase separation techniques.
Parameter | Value | Temperature/Pressure | Literature Source |
---|---|---|---|
Boiling Point | 205°C | 760 mmHg | Sigma-Aldrich, ChemicalBook |
Melting Point | Not Available | - | Multiple sources |
Density | 1.272 g/cm³ | 25°C | Sigma-Aldrich, ChemicalBook |
Specific Gravity | 1.272 | 25°C | ChemicalBook |
The solubility characteristics and partition behavior of 2-(Difluoromethoxy)aniline are crucial for understanding its environmental fate, biological activity, and industrial applications. The compound demonstrates distinct solubility patterns that reflect its molecular structure and electronic properties.
2-(Difluoromethoxy)aniline exhibits limited water solubility and is described as "immiscible" with water [3]. This hydrophobic character is attributed to the aromatic ring system and the difluoromethoxy group, which reduces the compound's ability to form hydrogen bonds with water molecules despite the presence of the amino group. The low water solubility is consistent with similar fluorinated aromatic compounds and has significant implications for its environmental behavior and bioavailability.
The octanol-water partition coefficient (log P) is a critical parameter for understanding the lipophilicity of 2-(Difluoromethoxy)aniline. For a closely related compound, 4-(Difluoromethoxy)aniline, the log P value has been reported as 1.719 [6]. This value suggests moderate lipophilicity, indicating that the compound has a preference for lipophilic environments over aqueous phases. The positive log P value confirms the compound's tendency to partition into organic solvents rather than water, which is consistent with its reported water immiscibility.
While specific solubility data for 2-(Difluoromethoxy)aniline in various organic solvents is not extensively documented in the literature, compounds with similar difluoromethoxy substitution patterns typically demonstrate good solubility in organic solvents such as ethanol, methanol, and aromatic hydrocarbons [7]. The difluoromethoxy group's moderate polarity allows for interactions with polar organic solvents while maintaining compatibility with less polar systems.
Solvent System | Solubility/Miscibility | Partition Coefficient | Literature Source |
---|---|---|---|
Water | Immiscible/Limited | - | Fisher Scientific SDS |
Octanol/Water | - | log P = 1.719* | Sigma-Aldrich SDS |
Organic Solvents | Good (predicted) | - | Inferred from similar compounds |
*Value for related 4-(Difluoromethoxy)aniline compound
The stability of 2-(Difluoromethoxy)aniline under different environmental conditions is essential for understanding its behavior in storage, processing, and environmental contexts. The compound's stability profile is influenced by its molecular structure, particularly the difluoromethoxy group and the aromatic amine functionality.
Under normal conditions, 2-(Difluoromethoxy)aniline is reported as "stable under normal conditions" [3] [5]. The compound maintains its integrity when stored properly and handled according to standard laboratory protocols. However, the presence of the difluoromethoxy group introduces unique stability considerations that distinguish it from simpler aniline derivatives.
The difluoromethoxy group exhibits pH-dependent stability characteristics that are particularly relevant for pharmaceutical and environmental applications. Research on related difluoromethoxy-containing compounds has demonstrated that these substituents can undergo hydrolysis under certain pH conditions. Studies on pantoprazole, which contains a difluoromethoxy group, have shown that dimer formation occurs preferentially at pH ≤ 8 [8]. This suggests that the difluoromethoxy group may be more susceptible to chemical transformations under alkaline conditions.
The thermal stability of 2-(Difluoromethoxy)aniline is indicated by its relatively high boiling point of 205°C, suggesting reasonable thermal stability up to moderate temperatures. However, comparative studies on difluoromethoxy-substituted compounds have revealed that the difluoromethoxy group can be more sensitive to hydrolysis than corresponding methoxy groups. In controlled hydrolysis experiments, difluoromethoxy-substituted compounds showed significantly faster degradation rates compared to their methoxy analogs [9].
In environmental contexts, fluorinated aniline compounds generally demonstrate enhanced stability compared to their non-fluorinated counterparts. The electron-withdrawing nature of the difluoromethoxy group can influence the compound's reactivity and degradation pathways. Advanced oxidation processes have been identified as effective methods for the environmental remediation of aniline derivatives [10] [11], suggesting that while the compound is stable under normal conditions, it can be degraded under specific oxidative conditions.
Acute Toxic;Irritant